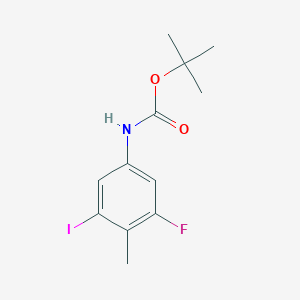
Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester is a synthetic organic compound characterized by the presence of a carbamate functional group attached to a substituted phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-5-iodo-4-methylphenol as the primary aromatic substrate.
Formation of Carbamate: The phenol is reacted with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the carbamate ester linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C to ensure the stability of the intermediate and final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. Continuous flow reactors might be employed to enhance reaction efficiency and control. Additionally, purification steps such as recrystallization or chromatography would be optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions due to the presence of electron-withdrawing groups (fluorine and iodine).
Oxidation and Reduction: The carbamate group can be hydrolyzed under acidic or basic conditions, and the aromatic ring can be subjected to oxidation or reduction reactions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions can hydrolyze the carbamate group.
Oxidation: Strong oxidizing agents like potassium permanganate can oxidize the methyl group to a carboxylic acid.
Major Products
Substitution Products: Depending on the substituent introduced, various substituted derivatives of the original compound can be formed.
Hydrolysis Products: Hydrolysis of the carbamate group yields the corresponding phenol and tert-butyl alcohol.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can serve as a precursor for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of specialty chemicals or materials with specific properties imparted by the fluorine and iodine substituents.
Mécanisme D'action
The mechanism of action of Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorine and iodine atoms could play a role in enhancing binding affinity through halogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, N-(3-fluoro-4-methylphenyl)-, 1,1-dimethylethyl ester: Lacks the iodine substituent, which could affect its reactivity and applications.
Carbamic acid, N-(3-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester: Lacks the fluorine substituent, potentially altering its chemical properties.
Carbamic acid, N-(4-methylphenyl)-, 1,1-dimethylethyl ester: Lacks both fluorine and iodine, making it less reactive in certain contexts.
Uniqueness
The presence of both fluorine and iodine on the aromatic ring of Carbamic acid, N-(3-fluoro-5-iodo-4-methylphenyl)-, 1,1-dimethylethyl ester makes it unique
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
1266114-24-2 |
|---|---|
Formule moléculaire |
C12H15FINO2 |
Poids moléculaire |
351.16 g/mol |
Nom IUPAC |
tert-butyl N-(3-fluoro-5-iodo-4-methylphenyl)carbamate |
InChI |
InChI=1S/C12H15FINO2/c1-7-9(13)5-8(6-10(7)14)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16) |
Clé InChI |
ICPLQDBIGPWGLS-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1I)NC(=O)OC(C)(C)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone](/img/structure/B12081656.png)
![6-(1H-Pyrazol-3-yl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B12081660.png)

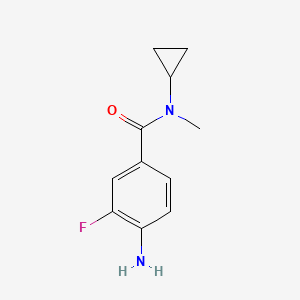
![1,6-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12081690.png)
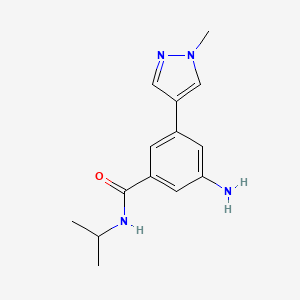


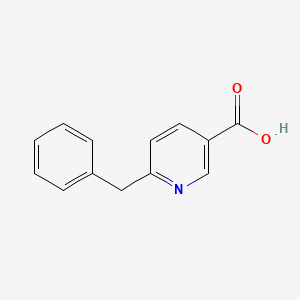
![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)
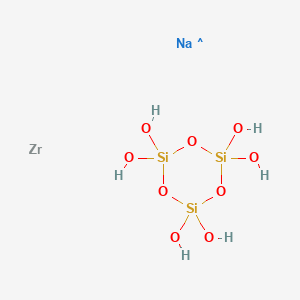
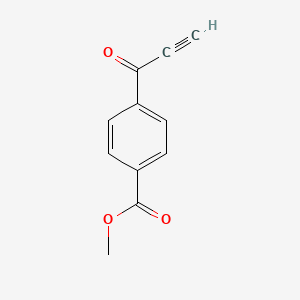
![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)
